![molecular formula C10H16N2O2 B500242 2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid CAS No. 956354-84-0](/img/structure/B500242.png)
2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid
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Description
The compound you mentioned, “2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid”, does not have a lot of information available. It seems to be a complex organic compound, likely containing a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a propionic acid group .
Scientific Research Applications
Overview of Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazole derivatives, including 2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid, represent a critical class within heterocyclic chemistry, playing a significant role in the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from diverse precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles, emphasizing their significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Synthesis and Medicinal Significance
Methyl-substituted pyrazoles, a subset of pyrazole derivatives, have shown a wide spectrum of biological activities, underscoring their importance in medicinal chemistry. These compounds have been extensively studied for their synthetic approaches and their potential as medicinal scaffolds, demonstrating efficacy across various biological activities. The comprehensive review of synthetic methodologies alongside their medicinal relevance provides a valuable resource for medicinal chemists aiming to develop new therapeutic agents with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Biological Applications
The review on pyrazole carboxylic acid derivatives highlights their significance in heterocyclic chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This synthesis overview and biological applications serve as a guide for scientists in medicinal chemistry, offering insights into the synthetic methods and the broad spectrum of biological activities associated with pyrazole carboxylic acid derivatives (Cetin, 2020).
properties
IUPAC Name |
2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(10(13)14)5-12-9(4)7(2)8(3)11-12/h6H,5H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZIWKPHMFVUFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid |
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